N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide
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Overview
Description
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is an organic compound belonging to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core, which is a fused bicyclic structure containing both benzene and oxazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide typically involves the condensation of anthranilic acid derivatives with appropriate acylating agents. One common method includes the reaction of anthranilic acid with propionyl chloride in the presence of a base such as pyridine to form the intermediate benzoxazinone, which is then further reacted with 3-aminophenylpropanoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzoxazinone ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazinone core can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl]benzamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
- N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
Uniqueness
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is unique due to its specific substitution pattern on the benzoxazinone core, which can influence its chemical reactivity and biological activity. The presence of the propanamide group provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H14N2O3/c1-2-15(20)18-12-7-5-6-11(10-12)16-19-14-9-4-3-8-13(14)17(21)22-16/h3-10H,2H2,1H3,(H,18,20) |
InChI Key |
QARHXLIEZQCMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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